Superior Potency and Selectivity Profile for CLK1 Compared to TG003 and KH-CB20
KH-CB19 demonstrates superior potency for CLK1 compared to the widely used CLK inhibitor TG003 (IC50: 19.7 nM vs. 48.6 nM) and maintains a higher selectivity window over CLK3 (27-fold) than KH-CB20 (30-fold) [1]. This difference in potency and selectivity can significantly impact the effective concentration required in cellular assays and the degree of off-target CLK3 inhibition .
| Evidence Dimension | In vitro kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | CLK1: 19.7 ± 6; CLK3: 530 ± 140 |
| Comparator Or Baseline | TG003: CLK1: 48.6 ± 16; CLK3: >4000; KH-CB20: CLK1: 16.5 ± 3; CLK3: 488 ± 120 |
| Quantified Difference | KH-CB19 is 2.5-fold more potent against CLK1 than TG003 and shows similar CLK3 selectivity to KH-CB20. |
| Conditions | In vitro kinase assay using recombinant CLK1 and CLK3; values are mean ± SD from three independent experiments [1]. |
Why This Matters
The higher potency allows for lower working concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] Fedorov O, Huber K, Eisenreich A, et al. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing. Chemistry & Biology. 2011;18(1):67-76. doi:10.1016/j.chembiol.2010.11.009 View Source
